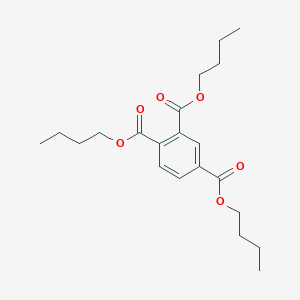

Trimellitic acid tri-n-butyl ester

Description

BenchChem offers high-quality Trimellitic acid tri-n-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimellitic acid tri-n-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h10-11,15H,4-9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIFVNWOLLIBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169353 | |

| Record name | Tributyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-23-4 | |

| Record name | 1,2,4-Tributyl 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1726-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimellitic acid tri-N-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMELLITIC ACID TRI-N-BUTYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7E10APJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Trimellitic Acid Tri-n-butyl Ester: Properties, Synthesis, and Applications

Abstract

Trimellitic acid tri-n-butyl ester, also known as tributyl trimellitate (TBT), is a significant member of the trimellitate ester family, valued for its performance as a specialty plasticizer and chemical intermediate. Characterized by its high thermal stability, low volatility, and excellent compatibility with various polymers, TBT serves as a critical component in applications demanding permanence and durability. This technical guide provides an in-depth exploration of its molecular structure, core physicochemical properties, detailed synthesis protocols, and analytical characterization methods. It is intended for researchers, chemists, and professionals in drug development and material science who require a comprehensive understanding of this versatile compound.

Introduction: Positioning Tributyl Trimellitate in the Plasticizer Landscape

The performance of polymeric materials is intrinsically linked to the additives used to modify their properties. Among these, plasticizers are essential for imparting flexibility, processability, and durability to otherwise rigid polymers like polyvinyl chloride (PVC). While phthalate esters have historically dominated the market, concerns regarding their migration and potential health impacts have driven the adoption of alternative, higher-performance plasticizers.

Trimellitate esters represent a class of premium plasticizers distinguished by their superior thermal stability and low volatility compared to many standard phthalates. These characteristics arise from their higher molecular weight and unique aromatic structure. Within this family, compounds like Trioctyl Trimellitate (TOTM) are well-established for high-temperature applications such as automotive interiors and wire insulation.[1][2][3] Trimellitic acid tri-n-butyl ester (TBT) occupies a specific niche within this class. With its C4 ester chains, it offers a distinct balance of plasticizing efficiency, moderate-temperature permanence, and flexibility, making it a subject of significant interest for specialized applications in biomedicine, coatings, and advanced polymers.[4][] This document serves as a foundational guide to its synthesis, properties, and technical considerations.

Molecular Structure and Identification

The chemical identity and structure of a compound are fundamental to understanding its behavior and function. TBT is an achiral molecule built upon a central benzene ring functionalized with three carboxylate groups at the 1, 2, and 4 positions, each esterified with an n-butanol chain.[6] This arrangement dictates its physical properties, including its liquidity at room temperature and its efficacy as a plasticizer.

Key Identifiers:

-

IUPAC Name: Tributyl benzene-1,2,4-tricarboxylate[][7]

-

Molecular Weight: 378.46 g/mol [][6]

-

SMILES: CCCCOC(=O)c1ccc(c(c1)C(=O)OCCCC)C(=O)OCCCC[][6]

Caption: Molecular structure of Trimellitic acid tri-n-butyl ester.

Physicochemical Properties: A Quantitative Overview

The utility of TBT in various applications is directly governed by its physical and chemical properties. Its profile as a colorless, viscous liquid with low volatility is central to its performance as a permanent plasticizer.

| Property | Value | Significance & Expert Commentary |

| Appearance | Colorless to light yellow, clear liquid[4][] | Indicates high purity. A yellow tint may suggest minor impurities or degradation from exposure to heat or air. |

| CAS Number | 1726-23-4[4][8] | The universally recognized identifier for this specific chemical substance. |

| Molecular Formula | C₂₁H₃₀O₆[4][][6] | Defines the elemental composition and is the basis for its molecular weight. |

| Molecular Weight | 378.46 g/mol [][6] | This moderate molecular weight contributes to its low volatility compared to smaller plasticizers like dibutyl phthalate (DBP), enhancing its permanence in polymer matrices. |

| Density | 1.06 - 1.076 g/cm³[4][] | Important for formulation calculations and material blending. Its density is slightly higher than water. |

| Boiling Point | ~451.6 °C at 760 mmHg[4][] | The high boiling point is a direct indicator of its low volatility and thermal stability, making it suitable for processing at elevated temperatures. |

| Flash Point | ~192.8 °C[4] | A critical safety parameter indicating the temperature at which it can form an ignitable mixture with air. This relatively high value suggests a low fire hazard under normal handling conditions. |

| Vapor Pressure | 2.39 x 10⁻⁸ mmHg at 25 °C[4] | Extremely low, confirming its minimal tendency to evaporate. This is crucial for applications requiring long-term stability and minimal plasticizer loss, such as in medical devices or automotive interiors. |

| Refractive Index | 1.49 - 1.499[4][] | A useful parameter for quality control and purity verification during and after synthesis. |

| Water Solubility | Practically insoluble[2] | Its hydrophobic nature ensures high resistance to extraction by water or aqueous solutions, a desirable trait for materials used in humid environments or in contact with fluids. |

Synthesis of Trimellitic Acid Tri-n-butyl Ester

The most common and industrially viable route to synthesizing TBT is the direct esterification of trimellitic anhydride (TMA) with n-butanol. The reaction is equilibrium-limited, and therefore, its successful execution hinges on the continuous removal of the water byproduct to drive the reaction to completion.

Caption: General workflow for the synthesis of Trimellitic acid tri-n-butyl ester.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:

-

Reactants: Trimellitic anhydride (TMA), n-butanol (reagent grade, molar excess of 3:1 to TMA), tetra-n-butyl titanate catalyst.

-

Neutralizing Agent: 5% aqueous sodium bicarbonate solution.

-

Drying Agent: Anhydrous magnesium sulfate.

-

Apparatus: 1 L three-neck round-bottom flask, heating mantle with magnetic stirrer, thermocouple, Dean-Stark trap, condenser, nitrogen inlet, and a vacuum distillation setup.

Step-by-Step Procedure:

-

Reactor Setup: Assemble the flask with the stirrer, thermocouple, and Dean-Stark trap fitted with a condenser. Ensure a nitrogen line is connected to provide an inert atmosphere.

-

Causality: An inert nitrogen atmosphere is crucial to prevent oxidation of the reactants at high temperatures, which can lead to colored byproducts and compromise product quality.[10]

-

-

Charging Reactants: Charge the flask with trimellitic anhydride and n-butanol (e.g., 1.0 mole of TMA to 3.3 moles of n-butanol). Begin stirring to dissolve the anhydride.

-

Catalyst Addition: Once the TMA has dissolved, add the titanate catalyst (typically 0.1-0.5% by weight of the reactants).[10][13]

-

Esterification Reaction: Heat the mixture to a gentle reflux, targeting a reaction temperature of approximately 190-220 °C.[10] Water will begin to co-distill with n-butanol and collect in the Dean-Stark trap.

-

Causality: The continuous removal of water is the single most important step for driving the reaction to completion. According to Le Châtelier's principle, removing a product forces the equilibrium to shift to the right, favoring ester formation.

-

-

Monitoring Completion: Monitor the reaction by observing the volume of water collected. The reaction is considered complete when water ceases to collect in the trap (theoretical amount for 1 mole of TMA is 2 moles, or ~36 mL, of water).

-

Dealcoholization: Once the reaction is complete, cool the mixture to ~120 °C. Reconfigure the apparatus for vacuum distillation and apply a vacuum to distill off the excess n-butanol.

-

Causality: Removing the excess alcohol is necessary for purification and ensures the final product meets specifications for residual volatiles.

-

-

Neutralization and Washing: Cool the crude product to below 90 °C. Wash the product with the 5% sodium bicarbonate solution to neutralize any residual acid catalyst and unreacted carboxylic acid groups. Follow with several washes with deionized water until the aqueous layer is neutral.

-

Causality: Neutralization is a critical quality control step. A high residual acid value in the final product can degrade polymers and is undesirable in most applications.[13]

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent and any solid catalyst residues. The result is the purified Trimellitic acid tri-n-butyl ester.

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized TBT is essential. A combination of spectroscopic and classical chemical methods provides a self-validating system for quality assurance.

-

¹H NMR Spectroscopy: Provides definitive structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the α-methylene protons of the butyl chains adjacent to the ester oxygen (triplets around 4.3 ppm), the intermediate methylene groups, and the terminal methyl groups (triplets around 0.9 ppm).[14]

-

Infrared (IR) Spectroscopy: Key for identifying functional groups. A strong absorbance band around 1720-1740 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. The absence of a broad hydroxyl (-OH) band from carboxylic acid indicates a complete reaction.

-

Gas Chromatography (GC): An effective method for determining purity. A single major peak should be observed, with purity typically exceeding 99%.

-

Acid Value Titration: This is a critical QC test. A low acid value (typically <0.1 mg KOH/g) confirms that the product has been effectively neutralized and that the esterification reaction has gone to completion.[13]

Applications and Performance Insights

TBT's primary function is as a plasticizer, where its molecular structure imparts a valuable set of performance characteristics.

-

Polymer Plasticization: It is an effective plasticizer for PVC, cellulose nitrate, and other polymers, enhancing flexibility and workability.[4] Its low volatility ensures it remains within the polymer matrix during processing and end-use, a property known as "permanence."

-

Biomedical and Pharmaceutical Uses: The use of trimellitates in medical devices like IV tubing and blood bags is well-documented for higher analogues like TOTM due to their low migration rates.[1][15] TBT is also noted for its role in formulating medical equipment and pharmaceuticals, where its purity and low volatility are advantageous.[]

-

Structure-Performance Relationship: Compared to TOTM (tri-2-ethylhexyl trimellitate), TBT has a lower molecular weight and linear alkyl chains. This generally translates to better low-temperature flexibility but higher volatility and lower resistance to extraction by oils than TOTM. Its performance profile makes it an excellent choice for applications that require a balance of permanence and flexibility without the extreme high-heat resistance of larger trimellitates.

Safety and Handling

While some safety data sheets classify Trimellitic acid tri-n-butyl ester as not hazardous, it is imperative to handle the chemical with care in accordance with good laboratory and industrial practices.[16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any mists or vapors, especially when heated.

-

Storage: Store in tightly sealed containers in a cool, dry place away from direct sunlight and sources of ignition.[17]

-

Toxicology: Higher molecular weight trimellitates are generally considered to have a low order of toxicity, with low dermal absorption.[18] However, specific toxicological data for TBT should be consulted from the supplier's Safety Data Sheet (SDS), as some sources indicate potential for skin and eye irritation.[19][20]

Conclusion

Trimellitic acid tri-n-butyl ester is a high-performance chemical that offers a compelling combination of thermal stability, low volatility, and plasticizing efficiency. Its synthesis via direct esterification is a robust and scalable process, yielding a high-purity product verifiable through standard analytical techniques. For researchers and developers, TBT represents a valuable tool for creating advanced polymers and formulations where permanence and durability are paramount. Its distinct properties position it as a critical component in fields ranging from material science to pharmaceuticals, bridging the gap between common phthalates and extreme high-performance trimellitates.

References

-

What is Trioctyl Trimellitate (TOTM) - BASTONE. [Link]

-

Trioctyl Trimellitate (TOTM): Key Applications of High-Performance Plastic Additives. [Link]

-

TRIMELLITIC ACID TRI-N-BUTYL ESTER - gsrs. [Link]

-

The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide - BASTONE. [Link]

-

Trimellitic acid tri-n-butyl ester (C21H30O6) - PubChemLite. [Link]

-

Trioctyl trimellitate (TOTM) - PENPET Petrochemical Trading. [Link]

-

TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum - Univar Solutions. [Link]

-

Trioctyl Trimellitate (TOTM) - News - Henan GP Chemicals Co.,Ltd. [Link]

-

Trimellitates (high molecular weight) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Safety assessment of trialkyl trimellitates as used - CIR Report Data Sheet. [Link]

-

Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. [Link]

- CN105175256A - Production method for trioctyl trimellitate - Google P

- CN103214372A - Synthesis method of tridecyl trimellitate - Google P

-

Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids | ACS Omega. [Link]

-

Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC - PubMed Central. [Link]

- US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google P

-

Phthalic anhydride conversion during n-butanol esterification over 1.5... - ResearchGate. [Link]

-

Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid - Current World Environment. [Link]

Sources

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. guidechem.com [guidechem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 8. TRIMELLITIC ACID TRI-N-BUTYL ESTER | 1726-23-4 [chemicalbook.com]

- 9. PubChemLite - Trimellitic acid tri-n-butyl ester (C21H30O6) [pubchemlite.lcsb.uni.lu]

- 10. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 13. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 14. TRIMELLITIC ACID TRI-N-BUTYL ESTER(1726-23-4) 1H NMR [m.chemicalbook.com]

- 15. gst-chem.com [gst-chem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Trioctyl Trimellitate (TOTM) - News [gpcchem.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. fishersci.com [fishersci.com]

- 20. cir-safety.org [cir-safety.org]

"Trimellitic acid tri-n-butyl ester" synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Trimellitic Acid Tri-n-butyl Ester

Authored by a Senior Application Scientist

Foreword: Understanding Tributyl Trimellitate

Trimellitic acid tri-n-butyl ester, commonly known as tributyl trimellitate (TBT), is a significant chemical compound primarily utilized as a plasticizer.[] Its molecular structure, featuring a central benzene ring with three butyl ester groups, imparts desirable properties such as low volatility and high thermal stability. These characteristics make it a valuable component in the formulation of various polymers, medical devices, and pharmaceuticals.[] This guide provides a detailed exploration of the prevalent synthesis methodologies and purification strategies, offering both theoretical understanding and practical, field-proven protocols for researchers and chemical development professionals.

Table 1: Physicochemical Properties of Trimellitic Acid Tri-n-butyl Ester

| Property | Value |

| IUPAC Name | tributyl benzene-1,2,4-tricarboxylate[][2] |

| Synonyms | TRIBUTYL TRIMELLITATE, Tri-n-butyltrimelitate[][3][4] |

| CAS Number | 1726-23-4[4] |

| Molecular Formula | C21H30O6[2] |

| Molecular Weight | 378.46 g/mol |

| Appearance | Colorless to light yellow clear liquid/oil[] |

| Boiling Point | 220 °C @ 3 mmHg[4][5] |

| Flash Point | 215 °C[4][5] |

| Density | 1.06 g/cm³[4] |

| Water Solubility | 5.9 mg/L @ 20°C[4] |

Part 1: Synthesis Methodologies

The industrial and laboratory-scale synthesis of tributyl trimellitate is dominated by two primary routes: direct esterification of trimellitic anhydride and a two-step transesterification process. The choice between these methods hinges on factors such as raw material availability, desired final purity, and equipment capabilities.

Method 1: Direct Esterification (The Workhorse Approach)

Direct esterification is the most straightforward and widely adopted method for synthesizing trimellitate esters.[6] The process involves the reaction of trimellitic anhydride (TMA) with an excess of n-butanol in the presence of an acid catalyst.

Causality and Mechanism

The reaction is a classic Fischer-Speier esterification, which is an equilibrium-controlled process.[7] To achieve high yields, the equilibrium must be shifted toward the product side. This is accomplished by two key strategies: using an excess of one reactant (typically the alcohol) and continuously removing the water byproduct as it forms.[6][8]

The mechanism proceeds in three stages, corresponding to the esterification of each carboxylic acid functionality on the trimellitic acid backbone:

-

Catalyst Activation: The acid catalyst (e.g., H+) protonates a carbonyl oxygen of the trimellitic anhydride, significantly increasing the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: The electron-rich hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon.

-

Ester Formation & Water Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the catalyst and forming the ester linkage. This process repeats for all three carboxyl groups.[6]

Caption: High-level workflow for direct esterification.

Experimental Protocol: Direct Esterification

-

Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser with trimellitic anhydride (1.0 mol) and n-butanol (3.5-5.0 mol). The excess alcohol acts as both a reactant and a solvent.

-

Catalyst Addition: Add the acid catalyst. Common choices include p-toluenesulfonic acid (PTSA) (0.2-0.5% by weight of reactants) or a titanate catalyst like tetrabutyl titanate (0.1-0.3% by weight).[6][9]

-

Inert Atmosphere: Begin purging the system with nitrogen to prevent oxidation and color formation at high temperatures.

-

Reaction: Start stirring and gradually heat the mixture. The reaction temperature is typically maintained between 190-220°C.[10] Water will begin to co-distill with n-butanol and be collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored by measuring the amount of water collected or by periodically taking samples to determine the acid value. The reaction is considered complete when no more water is generated and the acid value is below a target threshold (e.g., <0.5 mg KOH/g).[9]

-

Cooldown: Once complete, cool the reaction mixture to approximately 90-120°C before proceeding to purification.

Method 2: Two-Step Methyl Esterification & Transesterification

This alternative route can produce a higher purity, lower color product. It involves first creating the trimethyl ester intermediate, which is easier to purify, followed by a transesterification reaction with n-butanol.[11][12]

Causality and Mechanism

The rationale for this two-step process lies in the physical properties of the intermediate. Trimethyl trimellitate has a lower boiling point and viscosity than the final product, making its purification by distillation more efficient and less prone to thermal degradation.[11]

-

Step 1 (Methyl Esterification): Trimellitic anhydride reacts with methanol under milder conditions (e.g., 60-65°C) to form trimethyl trimellitate.[6][11]

-

Step 2 (Transesterification): The purified trimethyl trimellitate is reacted with n-butanol in the presence of a transesterification catalyst (typically a titanate). The lower-boiling methanol is distilled off, driving the reaction to completion.[12]

Caption: Workflow for the two-step synthesis route.

Experimental Protocol: Transesterification

-

Methyl Esterification: React trimellitic anhydride with methanol using an acid catalyst as described in literature to synthesize trimethyl trimellitate.[11]

-

Intermediate Purification: Purify the crude trimethyl trimellitate via vacuum distillation (rectification) to achieve high purity (>99%) and low color.[11]

-

Transesterification Setup: In a reactor set up for distillation, charge the purified trimethyl trimellitate (1.0 mol), n-butanol (e.g., 3.5 mol), and a titanate-based catalyst (e.g., tetraisopropyl titanate, 0.3% by mass).[6][11]

-

Reaction: Under a nitrogen atmosphere, heat the mixture to around 220°C.[11] Methanol generated during the transesterification reaction will distill off.

-

Monitoring: Monitor the reaction by observing the cessation of methanol distillation and by analyzing the product composition via gas chromatography (GC).

-

Completion: The reaction is complete when the trimethyl trimellitate has been fully converted. The mixture is then cooled for purification.

Table 2: Comparison of Synthesis Methods

| Parameter | Direct Esterification | Two-Step Transesterification |

| Primary Raw Materials | Trimellitic Anhydride, n-Butanol | Trimellitic Anhydride, Methanol, n-Butanol |

| Complexity | Simpler, single-stage process | More complex, two distinct reaction stages |

| Reaction Temperature | 190-220°C[10] | Step 1: ~65°C; Step 2: ~220°C[6][11] |

| Key Advantage | Straightforward, fewer steps | Potential for higher purity and lower color final product[11] |

| Key Challenge | Can be harder to achieve very low color; removal of acid catalyst | Requires purification of intermediate; higher capital/energy cost |

Part 2: Purification Protocols

Regardless of the synthesis route, the crude product contains impurities such as excess alcohol, residual catalyst, and side-products. A multi-step purification process is essential to meet commercial-grade specifications, such as high purity (>98-99%) and low acid value.[4][9]

Caption: A comprehensive, multi-step purification process.

Step-by-Step Purification Methodology

-

Dealcoholization (Removal of Excess n-Butanol):

-

Rationale: Excess n-butanol must be removed before subsequent steps.

-

Procedure: Connect the reactor to a vacuum source. Reduce the pressure and gently heat the crude product to distill off the unreacted n-butanol. The recovered alcohol can often be recycled. This step is typically performed after cooling the initial reaction to around 120°C.[10]

-

-

Neutralization and Washing:

-

Rationale: This step is crucial when using strong acid catalysts like H2SO4 or PTSA. It removes the catalyst and any remaining acidic species.

-

Procedure: After dealcoholization and cooling to ~90°C, wash the crude ester with a dilute aqueous solution of a weak base, such as sodium carbonate or sodium hydroxide, until the washings are neutral. Follow this with several washes with deionized water to remove residual salts.[10] The organic and aqueous layers are separated using a separatory funnel or by decanting.

-

-

Decolorization (Optional but Recommended):

-

Rationale: To improve the product color, trace impurities can be removed by adsorption.

-

Procedure: Add a small amount of activated carbon (e.g., 0.5-1.0% by weight) to the dried, neutralized product.[11] Stir the mixture at a moderate temperature (e.g., 60-80°C) for 30-60 minutes, then filter the mixture while hot to remove the carbon.[11]

-

-

Final Vacuum Distillation:

-

Rationale: This is the ultimate purification step to isolate the high-boiling ester from any non-volatile impurities, salts, or catalyst residues.

-

Procedure: The ester is distilled under high vacuum (e.g., 0.1-3 mmHg).[4][6] Operating under a deep vacuum is critical to lower the boiling point sufficiently to prevent thermal decomposition, which can lead to yield loss and color formation.[6] The purified tributyl trimellitate is collected as the main fraction.

-

References

- CN103214372A - Synthesis method of tridecyl trimellitate - Google P

- The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide - BASTONE. (URL: )

- CAS 1726-23-4 TRIMELLITIC ACID TRI-N-BUTYL ESTER - BOC Sciences. (URL: )

- CN105175256A - Production method for trioctyl trimellitate - Google P

- CN106008204A - Method for synthesizing trimellitic triesters - Google P

- Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly C

- CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google P

- TRIMELLITIC ANHYDRIDE - CAMEO Chemicals - NOAA. (URL: )

- CAS 1726-23-4 Trimellitic acid tri-n-butyl ester - Polymer stabilizers - Alfa Chemistry. (URL: )

- trimellitic acid tri-n-butyl ester - ChemicalBook. (URL: )

-

TRIMELLITIC ACID TRI-N-BUTYL ESTER - gsrs. (URL: [Link])

-

Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC - NIH. (URL: [Link])

Sources

- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 3. TRIMELLITIC ACID TRI-N-BUTYL ESTER | 1726-23-4 [amp.chemicalbook.com]

- 4. TRIMELLITIC ACID TRI-N-BUTYL ESTER price,buy TRIMELLITIC ACID TRI-N-BUTYL ESTER - chemicalbook [chemicalbook.com]

- 5. Tributyl Trimellitate | 1726-23-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. bastone-plastics.com [bastone-plastics.com]

- 7. isites.info [isites.info]

- 8. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105175256A - Production method for trioctyl trimellitate - Google Patents [patents.google.com]

- 10. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 11. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 12. CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tributyl Trimellitate

This guide provides a comprehensive technical overview of tributyl trimellitate (TBT), a significant compound in the field of polymer science and material engineering. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization methodologies, and relevant applications of TBT, grounding all claims in established scientific protocols and authoritative data.

Introduction and Molecular Identity

Tributyl trimellitate, also known as 1,2,4-Benzenetricarboxylic Acid Tributyl Ester, is a high-molecular-weight plasticizer.[1][2] It belongs to the trimellitate ester class of compounds, which are noted for their thermal stability, low volatility, and permanence. These characteristics have positioned them as superior alternatives to traditional phthalate plasticizers, particularly in applications demanding high safety and performance standards, such as medical devices. This guide will serve as a foundational resource for professionals requiring a deep understanding of TBT for material selection, quality control, and formulation development.

The fundamental identity of tributyl trimellitate is defined by its unique molecular structure, comprising a central benzene ring substituted with three butyl ester groups at the 1, 2, and 4 positions.

Caption: Chemical structure of Tributyl Trimellitate (1,2,4-Benzenetricarboxylic Acid Tributyl Ester).

Physicochemical Characteristics

The utility of tributyl trimellitate in various applications is dictated by its distinct physical and chemical properties. These are summarized below, with data compiled from authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1726-23-4 | [1][3][4] |

| Molecular Formula | C₂₁H₃₀O₆ | [1][3][4] |

| Molecular Weight | 378.46 g/mol | [1][5] |

| Appearance | Colorless to light yellow, clear oily liquid | [1][2][6] |

| Purity | Typically >98.0% (by GC) | [6][7] |

| Boiling Point | 220 °C @ 3 mmHg451.6 °C @ 760 mmHg | [1][2][3] |

| Density | 1.06 - 1.076 g/cm³ @ 20/20 °C | [1][2][3] |

| Refractive Index (n²⁰/D) | ~1.49 | [1][2] |

| Flash Point | 192.8 °C to 215 °C | [1][2][3] |

| Water Solubility | 5.9 mg/L @ 20 °C (Very low) | [8] |

| Solubility in Organic Solvents | Sparingly soluble in Chloroform, slightly soluble in Methanol | [8] |

| Vapor Pressure | 2.39 x 10⁻⁸ mmHg @ 25 °C (Extremely low) | [3] |

| LogP | 4.56 - 6.17 | [3][8] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and structural integrity of tributyl trimellitate. The primary techniques employed are Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Data for these analyses are widely available in spectral databases such as the Spectral Database for Organic Compounds (SDBS).[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TBT provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups.

-

Expertise & Causality: The analysis confirms the presence of the key ester functionalities and the aromatic core. The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) is a critical indicator of purity, confirming the complete esterification of the parent trimellitic acid and the absence of significant water content.

Key Characteristic Absorption Bands:

-

~2870-2960 cm⁻¹ (Strong, Sharp): These peaks are attributed to the C-H stretching vibrations of the aliphatic butyl chains (CH₃ and CH₂ groups).

-

~1730 cm⁻¹ (Very Strong, Sharp): This is the most prominent peak in the spectrum and is characteristic of the C=O (carbonyl) stretching vibration of the ester groups.[2][10] Its high intensity is due to the large change in dipole moment during this vibration. As an α,β-unsaturated (aromatic) ester, its frequency is slightly lower than a typical aliphatic ester.[2]

-

~1240 cm⁻¹ and ~1120 cm⁻¹ (Strong, Sharp): These two distinct bands are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester linkages (Ar-CO-O- and -O-CH₂-). The presence of two strong bands in this region is a hallmark of the ester functional group.[1][10]

-

~1500-1600 cm⁻¹ (Medium, Sharp): These absorptions correspond to the C=C stretching vibrations within the benzene ring.

-

~700-900 cm⁻¹ (Medium-Weak): Peaks in this "fingerprint" region can be attributed to the C-H out-of-plane bending vibrations of the substituted aromatic ring. The specific pattern can help confirm the 1,2,4-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of tributyl trimellitate, providing detailed information about the carbon-hydrogen framework.

-

Expertise & Causality: The ¹H NMR spectrum confirms the ratio of aromatic to aliphatic protons, a key quality control parameter. The distinct chemical shifts and splitting patterns (multiplicity) for each proton environment allow for unambiguous assignment to the molecular structure. The integration of the signals should correspond to the number of protons in each unique environment.

Predicted Chemical Shifts (δ) and Splitting Patterns:

-

δ ~8.0-8.4 ppm (3H, multiplet): These signals in the downfield region correspond to the three protons on the aromatic ring. Due to the deshielding effect of the electron-withdrawing ester groups, they appear at a high chemical shift. Their distinct electronic environments and coupling to each other will result in a complex multiplet pattern.[11]

-

δ ~4.3 ppm (6H, multiplet): This signal corresponds to the six protons of the three methylene groups directly attached to the ester oxygens (-O-CH₂ -). These protons are deshielded by the adjacent oxygen atom, hence their downfield shift compared to other aliphatic protons.[12] They will likely appear as triplets, being coupled to the adjacent CH₂ group.

-

δ ~1.7 ppm (6H, multiplet): This signal represents the six protons of the second methylene group in the butyl chains (-O-CH₂-CH₂ -).

-

δ ~1.4 ppm (6H, multiplet): This signal corresponds to the six protons of the third methylene group in the butyl chains (-CH₂-CH₂ -CH₃).

-

δ ~0.9 ppm (9H, triplet): This upfield signal represents the nine protons of the three terminal methyl groups (-CH₃ ) of the butyl chains. The triplet pattern arises from coupling to the adjacent CH₂ group.

-

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. The number of unique signals confirms the molecular symmetry, and their chemical shifts indicate the type of carbon (carbonyl, aromatic, aliphatic). This is a powerful tool for confirming identity and detecting isomeric impurities.

Predicted Chemical Shifts (δ):

-

δ ~165-167 ppm: Three distinct signals in this region correspond to the three carbonyl (C=O) carbons of the ester groups.

-

δ ~128-135 ppm: Six distinct signals representing the six carbons of the aromatic ring. The carbons directly attached to the ester groups will be the most downfield in this region.

-

δ ~65 ppm: Signals for the three carbons of the methylene groups directly attached to the ester oxygens (-C H₂-O).

-

δ ~14-31 ppm: A set of signals corresponding to the remaining aliphatic carbons of the three butyl chains. The terminal methyl (-C H₃) carbon will be the most upfield signal, typically around δ 14 ppm.

Analytical and Experimental Protocols

The characterization of tributyl trimellitate relies on standardized, self-validating analytical methods. The following protocols are based on internationally recognized guidelines from organizations such as the OECD and ASTM, ensuring data integrity and comparability.

Caption: A typical experimental workflow for the comprehensive characterization of Tributyl Trimellitate.

Protocol: Density Determination (Pycnometer Method)

-

Rationale: This method, aligned with ASTM D1475, is highly accurate for liquids like TBT.[3][10] A pycnometer is a flask with a precise, known volume, allowing for the determination of density by accurately measuring the mass of the liquid it contains.

-

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 50 mL) and determine its mass (m₁). Fill the pycnometer with deionized water at a controlled temperature (e.g., 20.0 ± 0.5 °C) and determine its mass (m₂). The volume (V) is calculated using the density of water at that temperature.

-

Sample Preparation: Ensure the TBT sample is equilibrated to the test temperature (20.0 ± 0.5 °C) and is free of air bubbles.

-

Measurement: Empty, clean, and dry the pycnometer. Fill it with the TBT sample, taking care to avoid bubbles. Insert the stopper and allow any excess to overflow.

-

Weighing: Carefully clean and dry the exterior of the pycnometer and determine its mass (m₃).

-

Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / V.

-

Protocol: Boiling Point Determination (Dynamic Method)

-

Rationale: As TBT has a high boiling point, measurement at atmospheric pressure can lead to decomposition. The dynamic method described in OECD Guideline 103 allows for the determination of the boiling point at reduced pressures, which is then extrapolated to standard atmospheric pressure.[1][11]

-

Methodology:

-

Apparatus Setup: Place the TBT sample in a suitable vessel with a heating mantle. Insert a thermometer with the bulb immersed in the liquid. Connect the vessel to a pressure regulation system and a vacuum pump.

-

Pressure Reduction: Reduce the pressure in the system to a desired level (e.g., 3 mmHg).

-

Heating: Gently heat the sample while stirring.

-

Observation: Record the temperature at which boiling (the formation of a steady stream of bubbles from the liquid) is observed. This temperature is the boiling point at the measured pressure.

-

Extrapolation: Repeat the measurement at several different pressures. The data can then be used to construct a vapor pressure curve and extrapolate the normal boiling point at 760 mmHg (101.325 kPa).

-

Protocol: Purity Analysis by Gas Chromatography (GC)

-

Rationale: Gas chromatography is the standard method for assessing the purity of volatile and semi-volatile compounds like TBT.[6][7] It separates the sample into its individual components, allowing for the quantification of the main peak (TBT) relative to any impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of TBT in a suitable high-purity solvent (e.g., acetone or hexane).

-

Instrument Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

-

Injector: Set to a high temperature (e.g., 280 °C) to ensure complete volatilization.

-

Detector: A Flame Ionization Detector (FID) is standard for organic compounds. Set temperature to e.g., 300 °C.

-

Oven Program: A temperature gradient is used, for example, starting at 150 °C and ramping up to 300 °C to ensure separation of any lower or higher boiling impurities.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Processing: The resulting chromatogram is analyzed. Purity is calculated by the area percent method, where the area of the TBT peak is divided by the total area of all peaks in the chromatogram.

-

Applications in Pharmaceutical Sciences and Drug Development

While not currently listed in the FDA's Inactive Ingredient Database for direct use in pharmaceutical formulations, tributyl trimellitate and its analogs are of significant interest to drug development professionals due to their role as high-performance plasticizers in medical-grade polymers.

-

Medical Devices: The primary application is in plasticized polyvinyl chloride (PVC) used for manufacturing medical devices such as IV bags, blood bags, and flexible tubing.[8] Trimellitates like Trioctyl Trimellitate (TOTM), a close structural analog of TBT, are preferred alternatives to DEHP (di(2-ethylhexyl) phthalate) due to their significantly lower migration rates and superior toxicological profiles.[8] The low volatility and high permanence of these plasticizers are critical for ensuring patient safety by minimizing the leaching of chemical components into drugs, bodily fluids, or tissues.[8]

-

Excipient Potential: The properties of TBT—high boiling point, low volatility, and excellent plasticizing efficiency—make it a candidate for investigation as an excipient in specialized drug delivery systems. For example, it could serve as a plasticizer in polymer-based drug-eluting coatings for medical implants or in transdermal patch formulations to modify the properties of the adhesive matrix.

Safety and Handling

Tributyl trimellitate is generally not classified as a hazardous substance according to GHS and REACH regulations. It is not considered to be persistent, bioaccumulative, or toxic (PBT). However, as with any chemical, appropriate safety precautions should be observed.

-

Handling: Use in a well-ventilated area. Avoid direct contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place.[6][7]

-

Toxicology: Acute toxicity is low. Direct contact may cause slight skin or eye irritation.[8]

Conclusion

Tributyl trimellitate is a well-characterized compound with a robust set of physical and chemical properties that make it highly suitable for demanding applications. Its high thermal stability, extremely low volatility, and favorable safety profile are key attributes. For researchers and professionals in the pharmaceutical and medical device industries, understanding these characteristics through the standardized analytical protocols outlined in this guide is essential for ensuring material quality, performance, and regulatory compliance. As the demand for safer, more permanent materials continues to grow, trimellitate esters like TBT represent a critical class of compounds for the future of medical and drug delivery technologies.

References

-

Chemsrc. (n.d.). Tributyl Trimellitate | CAS#:1726-23-4. Retrieved January 14, 2026, from [Link]

-

ASTM International. (2020). Standard Test Method for Density of Liquid Coatings, Inks, and Related Products (ASTM D1475-20). Retrieved January 14, 2026, from [Link]

-

Industrial Physics. (n.d.). ASTM D1475 testing. Retrieved January 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trioctyl Trimellitate (TOTM) in Ensuring Safety and Performance in Medical Devices. Retrieved January 14, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved January 14, 2026, from [Link]

- Abramovitch, R. A., & Struble, D. L. (1966). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Tetrahedron, 22(11), 3545-3555.

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 14, 2026, from [Link]

-

OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 14, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 14, 2026, from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

Adams, R. C. (2001, April). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Products. MDDI. Retrieved January 14, 2026, from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved January 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (2022, January 26). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. Retrieved January 14, 2026, from [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tributyl Trimellitate | 1726-23-4 | TCI AMERICA [tcichemicals.com]

- 6. Tributyl Trimellitate | 1726-23-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259233) [hmdb.ca]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034159) [hmdb.ca]

- 12. scs.illinois.edu [scs.illinois.edu]

The Solubility Profile of Trimellitic Acid Tri-n-butyl Ester: A Technical Guide for Laboratory Professionals

This guide provides an in-depth analysis of the solubility characteristics of trimellitic acid tri-n-butyl ester (TBT), a widely utilized plasticizer in various industrial and research applications. Understanding the solubility of TBT in common laboratory solvents is paramount for its effective formulation, processing, and application in fields ranging from polymer science to drug development. This document offers a blend of theoretical principles, empirical data, and practical methodologies to equip researchers, scientists, and drug development professionals with the necessary knowledge for handling this compound.

Introduction to Trimellitic Acid Tri-n-butyl Ester and the Principles of Solubility

Trimellitic acid tri-n-butyl ester, also known as tributyl trimellitate, is a branched high-molecular-weight ester recognized for its excellent thermal stability and low volatility.[1] These properties make it a valuable component in the formulation of plastics, particularly in applications demanding high-temperature resistance.[2] In the realm of drug development, esters of this nature are explored for their potential as plasticizers in pharmaceutical packaging and medical devices.[3]

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This axiom posits that substances with similar intermolecular forces and polarity will be mutually soluble. The solubility of an ester like TBT is therefore dependent on its ability to form favorable interactions with solvent molecules, overcoming the cohesive forces within both the solute and the solvent.

Several factors influence the solubility of esters:

-

Polarity: The presence of the ester functional groups introduces polarity to the TBT molecule. However, the three long n-butyl chains contribute to its non-polar character. The overall polarity of the molecule is a balance between these competing features.

-

Hydrogen Bonding: While esters cannot donate hydrogen bonds, the carbonyl oxygens can act as hydrogen bond acceptors.[4][5][6] This allows for interactions with protic solvents like alcohols.

-

Molecular Size and Shape: The large molecular size of TBT can hinder its ability to fit into the solvent lattice, potentially reducing solubility.

Physicochemical Properties of Trimellitic Acid Tri-n-butyl Ester

A thorough understanding of the physicochemical properties of TBT is essential for predicting and explaining its solubility behavior.

| Property | Value | Source |

| Chemical Name | Tributyl benzene-1,2,4-tricarboxylate | [3] |

| CAS Number | 1726-23-4 | [3] |

| Molecular Formula | C₂₁H₃₀O₆ | [3] |

| Molecular Weight | 378.46 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid/oil | [3] |

| Density | 1.06 g/cm³ | [3] |

| Boiling Point | 220 °C at 3 mmHg | [3] |

| Flash Point | 215 °C | [3] |

| Water Solubility | 5.9 mg/L at 20 °C | [3] |

Solubility Profile of Trimellitic Acid Tri-n-butyl Ester

The solubility of TBT has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Solvent Type | Polarity | Solubility |

| Water | Polar Protic | High | 5.9 mg/L at 20 °C (Practically Insoluble)[3] |

| Methanol | Polar Protic | High | Slightly Soluble[3] |

| Chloroform | Polar Aprotic | Medium | Sparingly Soluble[3] |

Discussion of Solubility Data:

The extremely low water solubility of TBT is consistent with its predominantly non-polar character, conferred by the three n-butyl chains and the aromatic ring.[3] Although the ester groups can accept hydrogen bonds, the large hydrophobic structure of the molecule prevents significant interaction with the highly polar and hydrogen-bonded network of water.

The "slight" solubility in methanol, a polar protic solvent, can be attributed to the ability of methanol to act as a hydrogen bond donor to the carbonyl oxygens of the ester groups. However, the non-polar alkyl chains limit the extent of this interaction. Chloroform, being a polar aprotic solvent of medium polarity, demonstrates "sparing" solubility. This is likely due to favorable dipole-dipole interactions between the chloroform molecules and the polar ester groups of TBT.

Experimental Protocol for Determining the Solubility of Trimellitic Acid Tri-n-butyl Ester

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

Trimellitic acid tri-n-butyl ester (purity >98%)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of TBT solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of TBT to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid. The filter material should be chemically compatible with the solvent.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of TBT of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of TBT in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of TBT in the chosen solvent at the specified temperature.

-

Logical Framework for Solvent Selection

The choice of solvent is critical for various applications. The following diagram provides a logical framework for selecting an appropriate solvent based on the intended application.

Caption: Decision tree for solvent selection.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of trimellitic acid tri-n-butyl ester. The physicochemical properties of TBT, particularly its large, predominantly non-polar structure, dictate its solubility behavior. It is practically insoluble in water and exhibits limited solubility in polar protic solvents. Higher solubility is observed in solvents of medium polarity and is expected in non-polar organic solvents. For applications requiring precise solubility data, a robust experimental protocol based on the shake-flask method has been detailed. By understanding the principles of solubility and employing rigorous experimental techniques, researchers can effectively utilize trimellitic acid tri-n-butyl ester in their laboratory and developmental work.

References

-

BASTONE. (2025). What is Trioctyl Trimellitate (TOTM). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

Sources

- 1. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 2. bastone-plastics.com [bastone-plastics.com]

- 3. TRIMELLITIC ACID TRI-N-BUTYL ESTER price,buy TRIMELLITIC ACID TRI-N-BUTYL ESTER - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. nagwa.com [nagwa.com]

"Trimellitic acid tri-n-butyl ester" molecular weight and formula

An In-depth Technical Guide to Trimellitic Acid Tri-n-butyl Ester: Molecular Structure, Weight, and Physicochemical Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trimellitic acid tri-n-butyl ester, a compound of interest in various industrial and research settings. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this molecule, emphasizing the interplay between its molecular formula, weight, and functional characteristics.

Core Molecular Identity

Trimellitic acid tri-n-butyl ester, also known by its IUPAC name tributyl benzene-1,2,4-tricarboxylate, is a significant member of the aromatic ester family.[] Its fundamental identity is defined by its molecular formula and weight, which dictate its behavior and suitability for various applications.

Molecular Formula: C₂₁H₃₀O₆

The molecular formula C₂₁H₃₀O₆ provides a precise count of the atoms constituting a single molecule of the ester.[][2][3][4] This formula reveals a carbon-rich structure with a significant number of oxygen atoms, indicative of its ester functionalities.

-

Carbon (C₂₁): The 21 carbon atoms form the backbone of the molecule, comprising a central benzene ring and three n-butyl ester side chains.

-

Hydrogen (H₃₀): The 30 hydrogen atoms saturate the butyl chains and are present on the aromatic ring.

-

Oxygen (O₆): The six oxygen atoms are organized into three carboxyl ester groups (-COO-), which are the primary functional groups responsible for the molecule's characteristic properties.

Molecular Weight: 378.46 g/mol

The molecular weight is a critical parameter derived from the molecular formula, representing the mass of one mole of the substance.[][2][4][5] Calculated by summing the atomic weights of all constituent atoms, this value is fundamental for stoichiometric calculations in synthesis, formulation development, and analytical procedures. Minor variations in reported values (e.g., 378.4593) arise from using high-precision atomic mass units.[3]

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₃₀O₆ | [][2][3] |

| Molecular Weight | 378.46 g/mol | [][2][4][5] |

| CAS Number | 1726-23-4 | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [] |

Structural Elucidation and Functional Characteristics

The arrangement of atoms, or molecular structure, provides deeper insight than the formula alone. The structure consists of a central 1,2,4-trisubstituted benzene ring, to which three tri-n-butyl ester groups are attached.

Caption: 2D chemical structure of Trimellitic Acid Tri-n-butyl Ester.

This distinct architecture imparts several key properties:

-

High Boiling Point: The large molecular mass and polar ester groups result in strong intermolecular van der Waals forces and dipole-dipole interactions, leading to a high boiling point of approximately 451.6°C at 760 mmHg.[]

-

Low Volatility: A direct consequence of its high boiling point, making it suitable as a stable plasticizer in materials requiring durability.[3]

-

Lipophilicity: The three n-butyl chains and the aromatic ring create a predominantly nonpolar character, resulting in high lipid solubility (LogP of approximately 4.56).[3] This is a critical parameter in drug formulation and toxicology, as it influences membrane permeability and bioaccumulation potential.

Experimental Workflow: Synthesis and Purity Verification

For researchers, understanding the synthesis and subsequent analytical verification is paramount. The compound is typically synthesized via Fischer esterification.

Synthesis Protocol: Fischer Esterification

-

Reactants: Combine Trimellitic Anhydride (or Trimellitic Acid) with an excess of n-butanol.

-

Catalyst: Introduce a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture under reflux with a Dean-Stark apparatus to continuously remove the water byproduct, driving the equilibrium towards the ester product.

-

Work-up: After the reaction is complete, neutralize the acid catalyst, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Purification: Purify the crude product using vacuum distillation to remove unreacted n-butanol and other volatile impurities, yielding the final colorless to light yellow liquid.[]

Caption: Synthesis workflow for Trimellitic Acid Tri-n-butyl Ester.

Analytical Verification

Confirming the identity and purity of the synthesized ester is crucial. A multi-technique approach is standard.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would show a protonated molecular ion [M+H]⁺ at m/z 379.46, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will exhibit characteristic signals for the aromatic protons (around 7.5-8.5 ppm) and distinct multiplets for the four sets of protons in the n-butyl chains (0.9-4.5 ppm).

-

¹³C NMR: Will show signals for the carbonyl carbons of the ester groups (~165 ppm), the aromatic carbons (120-140 ppm), and the carbons of the butyl chains.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A strong absorbance band around 1720-1740 cm⁻¹ is definitive for the C=O stretch of the ester groups. The absence of a broad O-H band (from carboxylic acid) confirms complete esterification.

Applications and Relevance in Research

While primarily known as a high-performance plasticizer for PVC and other polymers due to its excellent thermal stability, its properties are relevant in specialized research areas.[3]

-

Drug Delivery Systems: Its lipophilic nature and low volatility could make it a candidate as a non-volatile solvent or plasticizer in transdermal patches or polymer-based controlled-release formulations.

-

Medical Device Coatings: As a biocompatible plasticizer, it can be used to impart flexibility to polymer coatings on medical devices. Researchers must, however, validate its leachability and biocompatibility for any specific application.

-

Reference Standard: In analytical chemistry, a well-characterized sample of trimellitic acid tri-n-butyl ester can serve as a reference standard for chromatography and spectroscopy methods aimed at detecting phthalates and other plasticizers.

Conclusion

The molecular formula (C₂₁H₃₀O₆) and molecular weight (378.46 g/mol ) of trimellitic acid tri-n-butyl ester are the foundational data points from which all its other properties and applications are derived. For the research and drug development professional, a thorough understanding of its molecular structure, synthesis, and analytical characterization is essential for its effective and safe application in novel formulations and materials.

References

-

TRIMELLITIC ACID TRI-N-BUTYL ESTER. (n.d.). In GSRS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tributyl Trimellitate

Abstract

Tributyl trimellitate (TBTM) is a significant compound in various industrial formulations, valued for its properties as a plasticizer. Its performance at elevated temperatures is critical for applications in polymers, lubricants, and coatings, where thermal stability dictates the material's lifespan and safety profile. This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of tributyl trimellitate. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols for its characterization, and discuss the interpretation of the resulting data. This document is intended for researchers, material scientists, and drug development professionals who require a deep, mechanistic understanding of the thermal behavior of ester-based compounds.

Introduction: The Structural Basis of Thermal Stability in Trimellitate Esters

Trimellitate esters are a class of aromatic esters known for their excellent thermal and oxidative stability, which makes them suitable for high-temperature applications.[1][2] Their molecular architecture, featuring a rigid benzene ring trisubstituted with ester groups, provides a foundation for this robustness. The thermal stability of an ester like tributyl trimellitate is intrinsically linked to its molecular structure, particularly the nature of the ester linkages and the alkyl chains.[3]

The decomposition of esters is not a random process but a series of chemical reactions governed by bond energies and reaction kinetics. For trialkyl trimellitates, the stability is influenced by:

-

The Aromatic Core: The 1,2,4-benzenetricarboxylate core is thermally stable, and decomposition is typically initiated at the ester groups.

-

Ester Linkages: The C-O bonds within the ester groups are the most likely sites for initial thermal scission.

-

Alkyl Chains (Butyl Groups): The structure of the butyl groups provides pathways for specific elimination reactions. The presence of β-hydrogens is a key factor in the primary decomposition mechanism of many esters.

Understanding these structural contributions is the first step in predicting and analyzing the thermal behavior of TBTM.

Core Analytical Techniques for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a complete picture of thermal decomposition. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] Key parameters derived from a TGA curve include the onset temperature of decomposition (T-onset) and the temperature of maximum mass loss rate (T-peak), which are critical indicators of thermal stability.[3]

Protocol 1: Thermogravimetric Analysis of Tributyl Trimellitate

Objective: To determine the thermal stability profile and decomposition temperatures of Tributyl Trimellitate.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of tributyl trimellitate into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the T-peak.

-

Determine the T-onset, typically as the intersection of the baseline tangent with the tangent at the point of maximum mass loss.

-

Self-Validation: The protocol's integrity is maintained by ensuring a stable baseline before decomposition begins and by the reproducibility of the T-onset and T-peak values over multiple runs.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] For TBTM, DSC can identify the enthalpy changes associated with boiling and decomposition. A sharp endotherm would indicate boiling, while a complex series of endothermic or exothermic events would be associated with decomposition.[6]

Protocol 2: Differential Scanning Calorimetry of Tributyl Trimellitate

Objective: To characterize the thermal transitions (e.g., boiling, decomposition) of Tributyl Trimellitate.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of tributyl trimellitate into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 450 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic and exothermic peaks, noting their onset temperatures and peak maxima.

Self-Validation: The presence of a sharp, well-defined peak at the known boiling point of a standard compound (e.g., indium) validates the instrument's calibration. For TBTM, the correlation between DSC events and TGA mass loss provides cross-validation.

Decomposition Pathway and Evolved Gas Analysis

While TGA and DSC quantify the "when" and "how much" of thermal decomposition, they do not identify the "what." For this, Evolved Gas Analysis (EGA) techniques are indispensable.

Proposed Decomposition Mechanism: Ester Pyrolysis

The most probable thermal decomposition pathway for tributyl trimellitate, in an inert atmosphere, is through a non-radical, concerted intramolecular elimination reaction known as ester pyrolysis. This reaction involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[5]

For each of the three butyl ester groups in TBTM, this reaction would proceed as follows:

-

Initial Scission: The ester linkage undergoes a β-H elimination.

-

Products: This reaction is expected to yield 1-butene (a volatile gas) and a carboxylic acid group on the benzene ring.

-

Sequential Decomposition: This process can occur for each of the three ester groups, leading to the progressive formation of trimellitic acid and three molecules of 1-butene. At higher temperatures, the resulting trimellitic acid can undergo further decarboxylation.

Diagram of the Proposed Decomposition Workflow

Caption: Proposed multi-step thermal decomposition of Tributyl Trimellitate.

Identifying Decomposition Products: TGA-FTIR and Pyrolysis-GC/MS

To verify the proposed mechanism and identify all volatile products, hyphenated techniques are employed.

-

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): As the sample is heated in the TGA, the evolved gases are transferred to an FTIR gas cell. This allows for the real-time identification of functional groups in the off-gas, such as C-H stretches from alkenes (butene), O-H and C=O stretches from carboxylic acids, and the characteristic signature of CO₂.[7][8]

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a highly sensitive technique where the sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[9][10] This method would provide definitive identification of butene isomers, benzene carboxylic acids, and other minor decomposition products.

Protocol 3: Evolved Gas Analysis by Pyrolysis-GC/MS

Objective: To identify the specific chemical products of TBTM thermal decomposition.

Instrumentation: A pyrolyzer coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS).

Methodology:

-

Sample Preparation: Place a small amount (approx. 100 µg) of tributyl trimellitate into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

-

Rapidly heat the sample to a temperature just above its main decomposition T-peak (determined by TGA, e.g., 350-450 °C) and hold for 15-30 seconds under a helium atmosphere.

-

-

GC Separation:

-

The volatile pyrolysis products are swept into the GC column.

-

Use a suitable temperature program (e.g., start at 40 °C, ramp to 300 °C) to separate the individual compounds.

-

-

MS Detection:

-

As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented.

-

The mass spectrometer scans a mass range (e.g., 30-500 amu) to obtain mass spectra for each separated compound.

-

-